N-Ethyl tadalafil

Overview

Description

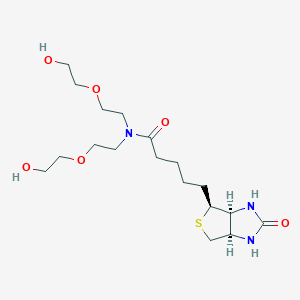

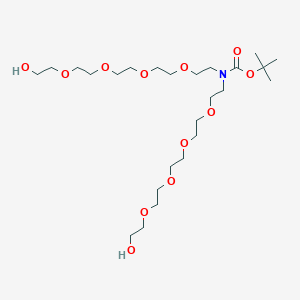

“N-Ethyl tadalafil” is a compound with the molecular formula C23H21N3O4 . It is also known by other names such as Homotadalafil and has a molecular weight of 403.4 g/mol . It is structurally similar to Tadalafil, a selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5) .

Synthesis Analysis

The synthesis of novel analogues of the phosphodiesterase type 5 (PDE5) inhibitor—tadalafil, which differs in ligand flexibility (rigid structure of tadalafil vs. conformational flexibility of newly synthesized compounds), stereochemistry associated with applied amino acid building blocks, and the piperazinedione ring is maintained or reduced to the 5-membered imidazolidinedione or thioxoimidazolinone is described .

Molecular Structure Analysis

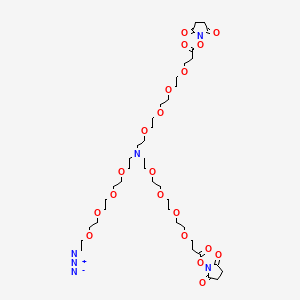

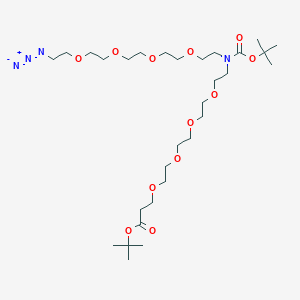

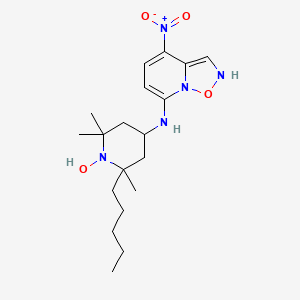

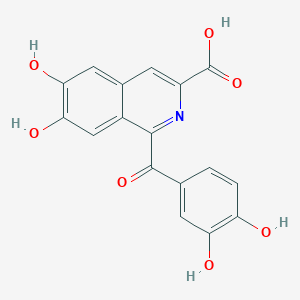

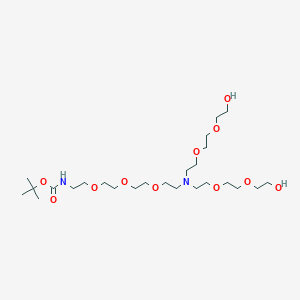

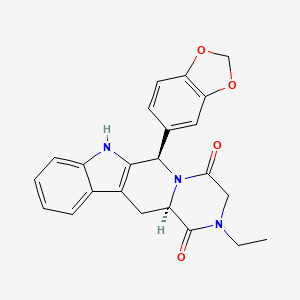

The molecular structure of “N-Ethyl tadalafil” includes a benzodioxol moiety and a piperazinedione ring . The IUPAC name of the compound is (2R,8R)-2-(1,3-benzodioxol-5-yl)-6-ethyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione .

Physical And Chemical Properties Analysis

“N-Ethyl tadalafil” has a molecular weight of 403.4 g/mol and a molecular formula of C23H21N3O4 . The compound is likely to have physical and chemical properties similar to those of Tadalafil, given their structural similarity .

Scientific Research Applications

Treatment of Erectile Dysfunction

N-Ethyl tadalafil has been widely used in the treatment of erectile dysfunction (ED). A meta-analysis study compared the efficacy and safety of tadalafil daily with tadalafil on-demand in treating men with ED after at least 24 weeks of long-term treatment . The study found that tadalafil daily had a greater improvement than tadalafil on-demand in terms of International Index of Erectile Function-Erectile Function .

Improved Bioavailability

Research has been conducted to develop innovative self-nanoemulsifying chewable tablets (SNECT) to increase the oral bioavailability of tadalafil . The research used cinnamon essential oil, PEG 40 hydrogenated castor oil (Cremophor® RH 40), and polyethylene glycol 400 as the oil, surfactant, and cosurfactant in the nanoemulsifying system, respectively .

Development of New Dosage Forms

In addition to improving bioavailability, the development of self-nanoemulsifying chewable tablets (SNECT) represents a new dosage form for tadalafil . This dosage form is designed to be easily administered, with immediate-release characteristics .

Absorption Enhancement

The development of nanoemulsion jelly (NEJ) has shown to enhance the dissolution rate and absorption of tadalafil . This dosage form is advantageous as it delivers tadalafil in a palatable form with enhanced bioavailability .

Mechanism of Action

Target of Action

N-Ethyl tadalafil, also known as Homotadalafil, primarily targets phosphodiesterase type-5 (PDE5) . PDE5 is an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum located around the penis . The inhibition of PDE5 increases the concentration of cGMP, leading to smooth muscle relaxation and increased blood flow .

Mode of Action

N-Ethyl tadalafil acts as a selective inhibitor of PDE5 . By inhibiting PDE5, it prevents the breakdown of cGMP, leading to an increase in cGMP levels . This increase in cGMP levels results in relaxation of the smooth muscle in the corpus cavernosum, allowing for increased blood flow to the penis . This mechanism is responsible for its therapeutic effect in treating erectile dysfunction (ED) .

Biochemical Pathways

The primary biochemical pathway affected by N-Ethyl tadalafil is the NO-cGMP signaling pathway . In this pathway, nitric oxide (NO) stimulates the production of cGMP, which in turn leads to smooth muscle relaxation . By inhibiting PDE5, N-Ethyl tadalafil prevents the degradation of cGMP, enhancing the effects of this pathway .

Pharmacokinetics

While specific pharmacokinetic data for N-Ethyl tadalafil is not readily available, studies on tadalafil, a closely related compound, suggest that it is rapidly absorbed with a half-life of approximately 17.5 hours . It is predominantly metabolized by CYP3A2 to a catechol metabolite . The oral bioavailability of tadalafil is reported to be above 34% .

Result of Action

The primary result of N-Ethyl tadalafil’s action is the relaxation of smooth muscle in the corpus cavernosum , leading to increased blood flow to the penis and the facilitation of an erection . This makes it an effective treatment for ED . Additionally, it has been suggested that tadalafil may have anti-inflammatory effects .

Action Environment

The action of N-Ethyl tadalafil can be influenced by various environmental factors. For instance, it has been reported that the activity of tadalafil is unaffected by meals . The presence of impurities in the active pharmaceutical ingredient can have a significant impact on the quality and safety of the drug product

Safety and Hazards

“N-Ethyl tadalafil” is classified as hazardous to the aquatic environment – Chronic Hazard, Category 2 (H411) according to the REACH Regulation (EC) 1907/2006 amended by Regulation (EU) 2020/878 . It is advised to avoid release to the environment, collect spillage, and dispose of contents/container to a hazardous or special waste collection point .

properties

IUPAC Name |

(2R,8R)-2-(1,3-benzodioxol-5-yl)-6-ethyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O4/c1-2-25-11-20(27)26-17(23(25)28)10-15-14-5-3-4-6-16(14)24-21(15)22(26)13-7-8-18-19(9-13)30-12-29-18/h3-9,17,22,24H,2,10-12H2,1H3/t17-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGNIMKVVHAXCSK-VGOFRKELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

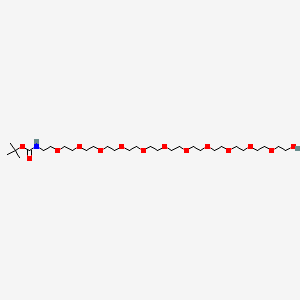

CCN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

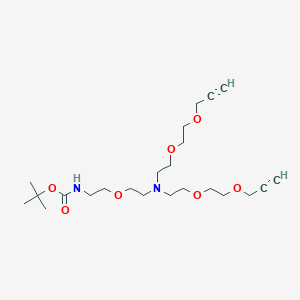

CCN1CC(=O)N2[C@@H](C1=O)CC3=C([C@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Ethyl tadalafil | |

CAS RN |

1609405-34-6 | |

| Record name | N-Ethyl tadalafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1609405346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-ETHYL TADALAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZ3D5U624B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is known about the presence of Homotadalafil in commercial products?

A1: Homotadalafil, also known as N-Ethyl Tadalafil, has been detected in dietary supplements sold online. One study identified Homotadalafil alongside Nortadalafil in candies purchased through the internet. [] This highlights the potential dangers of unregulated supplements and the importance of rigorous testing.

Q2: What is the significance of the 6R,12aR isomer configuration in Homotadalafil and related compounds?

A2: Research indicates that the 6R,12aR isomer of Tadalafil exhibits the most potent inhibitory activity against phosphodiesterase-type-5 (PDE5) among its stereoisomers. [] While specific data on Homotadalafil's isomers is limited, the study found that the 6R,12aR isomer was present in the analyzed candy product. This suggests a potential for strong PDE5 inhibitory activity by this isomer of Homotadalafil, although further research is needed to confirm this. [] The presence of this specific isomer in commercial products raises concerns due to the potential for unanticipated pharmacological effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.